4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-bromo-4-prop-2-enoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c1-2-5-15-7-3-4-9(11)8(6-7)10(12,13)14/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERFKWZYTJLZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669779 | |
| Record name | 1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208-41-9 | |
| Record name | 1-Bromo-4-(2-propen-1-yloxy)-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The allyloxy group can participate in oxidation and reduction reactions, altering the compound’s properties.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide may be employed.
Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative of the compound.
Scientific Research Applications
4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their biological activities and potential as pharmaceuticals.
Medicine: Trifluoromethyl-containing compounds are often investigated for their pharmacological properties.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The bromine atom and allyloxy group can participate in various chemical interactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Structural and Physical Properties
| Compound Name | Formula | Molecular Weight | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene | C₁₀H₈BrF₃O | 297.07 | 1208-41-9 | Br, -CF₃, -OCH₂CH=CH₂ |
| 1-(Allyloxy)-4-bromobenzene | C₉H₉BrO | 213.07 | N/A | Br, -OCH₂CH=CH₂ |
| 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | C₇H₃BrClF₃O | 296.45 | 158579-80-7 | Br, Cl, -OCF₃ |
| 4-Azido-1-bromo-2-(trifluoromethyl)benzene | C₇H₃BrF₃N₃ | 274.01 | N/A | Br, -CF₃, -N₃ |
Research Findings
- Synthetic Utility : The allyloxy group in this compound offers versatility in further functionalization, such as olefin metathesis or epoxidation, which is absent in chloro- or trifluoromethoxy-substituted analogues .
- Electronic Effects: The -CF₃ group significantly lowers the LUMO energy, enhancing reactivity in palladium-catalyzed cross-couplings compared to non-fluorinated derivatives .
- Market Status : Commercial availability varies; the target compound is discontinued, while trifluoromethoxy-substituted derivatives remain accessible for agrochemical research .
Biological Activity
4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with an allyloxy group , a bromine atom , and a trifluoromethyl group . Its molecular formula is , and it has a molecular weight of approximately 285.07 g/mol . The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity and potential pharmaceutical applications.
The unique structural features of this compound confer distinct chemical properties. The trifluoromethyl group is known to increase the compound's reactivity and binding affinity to biological targets, making it a candidate for further pharmacological research. The allyloxy group contributes to the compound's versatility in chemical reactions, particularly in organic synthesis .
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in its interactions with specific enzymes and cellular processes. The following sections summarize key findings related to its biological activity.
Enzyme Inhibition
Studies have shown that derivatives of this compound may inhibit certain enzymes, which could lead to therapeutic applications:
- Cyclooxygenase-2 (COX-2) : Inhibitors targeting COX-2 have been associated with anti-inflammatory effects and are explored for their potential in treating various cancers .
- Nitric Oxide Synthases (nNOS) : Compounds similar to this compound have been evaluated for their ability to inhibit different NOS isozymes, indicating potential applications in neuroprotection and cardiovascular health .
Case Studies
- Anti-cancer Activity : A study investigated the effects of various phenolic compounds, including those with similar structures to this compound, on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
- Neuroprotective Effects : Research on related compounds has suggested potential neuroprotective properties, possibly through the inhibition of inflammatory pathways and oxidative stress, which are critical in neurodegenerative diseases .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Trifluoromethylphenol | C7H6F3O | Known for its utility in various chemical syntheses and potential as an anti-inflammatory agent. |
| 4-Bromo-2-methylphenol | C7H7BrO | Exhibits distinct reactivity due to the presence of both bromine and hydroxyl groups; studied for antimicrobial properties. |
| 4-Trifluoromethylbenzeneboronic acid | C7H6BBrF3 | Used in cross-coupling reactions; shows promise as a building block in drug discovery. |
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Interactions : The compound's functional groups enhance its ability to interact with target proteins, leading to inhibition or modulation of enzymatic activity.
- Metabolic Stability : The trifluoromethyl group contributes to resistance against metabolic degradation, allowing for prolonged action within biological systems.
Q & A
Basic Questions
Q. What are the primary synthetic routes for 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene, and what reaction conditions are optimal?
- Methodology :
- Nucleophilic substitution : React 2-bromo-4-(trifluoromethyl)phenol with allyl bromide in the presence of a base (e.g., K₂CO₃) in aprotic solvents like acetone or DMF at 50–80°C .
- Coupling reactions : Utilize palladium-catalyzed cross-couplings (e.g., Sonogashira) with alkynes or boronic acids. For example, coupling with 4-bromophenylboronic acid under inert atmosphere (Ar) with CuI and phosphine ligands in polar solvents (e.g., isopropanol) at 50°C .
- Key considerations : Purification via silica gel chromatography (hexane:EtOAc gradients) and characterization by melting point analysis and NMR .
Q. How is this compound characterized, and what analytical techniques are critical?
- Techniques :
- ¹H/¹³C NMR : Assign signals for allyloxy (δ ~4.5–5.5 ppm for allylic protons), bromo (no direct proton), and trifluoromethyl (¹⁹F NMR at δ ~-60 ppm) .
- HRMS-TOF : Confirm molecular formula (e.g., C₁₀H₈BrF₃O) with <5 ppm error .
- X-ray crystallography : Resolve regiochemistry in crystalline derivatives .
Q. What are the dominant chemical reactivity patterns of this compound?
- Substitution reactions : Bromine acts as a leaving group in SNAr reactions with nucleophiles (e.g., amines, thiols) under basic conditions (NaOH in polar solvents) .
- Electrophilic substitution : Trifluoromethyl and allyloxy groups direct electrophiles (e.g., nitration) to specific positions. The trifluoromethyl group is meta-directing, while allyloxy is ortho/para-directing .
- Reduction : LiAlH₄ or catalytic hydrogenation reduces the allyloxy group to propanol derivatives .
Q. How do substituents influence the compound’s physical properties and stability?
- Electron-withdrawing effects : The trifluoromethyl group increases thermal stability and decreases electron density on the ring, slowing electrophilic attacks .
- Solubility : Enhanced in polar aprotic solvents (DMF, DMSO) due to the trifluoromethyl group .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution be addressed computationally?
- Methodology :
- DFT calculations : Model Fukui indices or electrostatic potential maps to predict electrophilic attack sites. Compare with experimental results (e.g., nitration or halogenation products) .
- Transition state analysis : Study steric effects of the allyloxy group on para vs. meta substitution pathways .
Q. What mechanistic pathways explain contradictions in radical vs. polar bromination reactivity?
- Case study : Contrast Br₂/FeBr₃ (polar) vs. NBS/radical initiators (e.g., AIBN). The trifluoromethyl group stabilizes cationic intermediates in polar mechanisms but may inhibit radical chain propagation .
- Experimental validation : Use kinetic isotope effects or trapping experiments to identify intermediates .
Q. How can computational tools optimize reaction conditions for cross-coupling applications?
- QSAR modeling : Correlate ligand electronic parameters (e.g., %VBur for phosphines) with coupling efficiency (e.g., Suzuki-Miyaura yields) .
- Machine learning : Train models on reaction databases to predict optimal catalysts/solvents for new substrates .
Q. What strategies validate the compound’s potential in enzyme inhibition studies?
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC₅₀ values with analogs lacking the allyloxy group .
- Docking simulations : Model interactions between the trifluoromethyl group and hydrophobic enzyme pockets (e.g., using AutoDock Vina) .
Q. How should researchers resolve contradictions in substitution reaction yields under varying conditions?
- Case example : Conflicting reports on SNAr efficiency with amines.
- Hypothesis : Base strength (e.g., K₂CO₃ vs. NaH) affects deprotonation of nucleophiles.
- Methodology :
- Perform kinetic studies under controlled pH.
- Use in-situ IR to monitor intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
